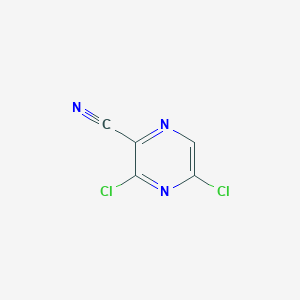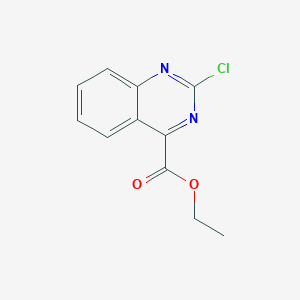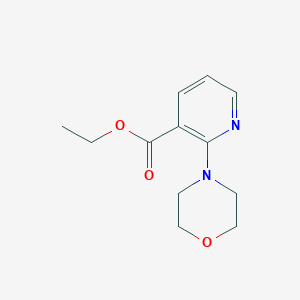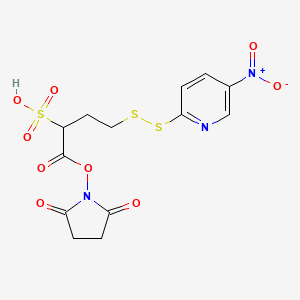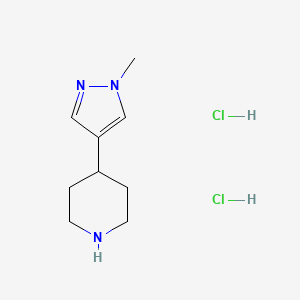
4-(1-Methyl-1H-pyrazol-4-yl)piperidin-dihydrochlorid
Übersicht
Beschreibung
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: sEH-Inhibitoren
Diese Verbindung wurde als potenzieller Inhibitor der löslichen Epoxidhydrolase (sEH) untersucht, einem Enzym, das am Stoffwechsel von Fettsäuren beteiligt ist und Blutdruck und Entzündungsreaktionen regulieren kann . Durch die Hemmung der sEH könnte diese Verbindung wertvoll für die Entwicklung von Behandlungen für Bluthochdruck und entzündungsbedingte Erkrankungen sein.
Medizinische Chemie: Medikamentenentwicklung
Der Pyrazolrest dieser Verbindung ist ein häufiges Pharmakophor in der Medikamentenentwicklung. Er wurde in Moleküle mit einer Vielzahl von biologischen Aktivitäten integriert, darunter antibakterielle, entzündungshemmende, krebshemmende und schmerzlindernde Eigenschaften . Dies macht ihn zu einem vielseitigen Ausgangspunkt für die Synthese neuer Therapeutika.
Materialwissenschaften: Ligandensynthese
In den Materialwissenschaften kann diese Verbindung als Ligand für die Synthese komplexer Materialien dienen. So kann sie beispielsweise zur Herstellung heteroleptischer Pt(II)-Komplexe verwendet werden, die Anwendungen in der Katalyse und in elektronischen Materialien haben .
Chemische Synthese: Bausteine
Als Baustein in der chemischen Synthese bietet diese Verbindung ein Gerüst, das weiter funktionalisiert werden kann, um eine Vielzahl komplexer Moleküle zu erzeugen. Seine feste Form und Stabilität bei Raumtemperatur machen es für den Einsatz in verschiedenen Synthesewegen geeignet .
Agrochemie: Herbizide Aktivität
Der Pyrazolring ist bekannt für seine herbizide Aktivität. Verbindungen, die diesen Rest enthalten, können zu Herbiziden entwickelt werden, die spezifische Pfade im Pflanzenstoffwechsel angreifen, und bieten somit ein potenzielles Anwendungsspektrum in der Landwirtschaft zur Kontrolle des Unkrautwachstums .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may form hydrogen bonds and cation-π interactions with its target .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathway of soluble epoxide hydrolases .
Result of Action
Similar compounds have been reported to reduce blood pressure elevation and inflammatory roles by acting as seh inhibitors .
Biochemische Analyse
Biochemical Properties
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting the overall cellular metabolism .
Cellular Effects
The effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. In some cases, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s effectiveness and its impact on cellular functions .
Subcellular Localization
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNPNIBGLBOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



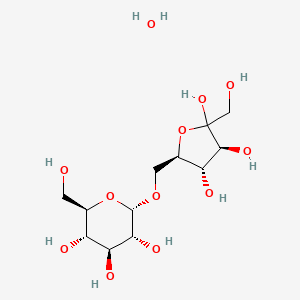
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)
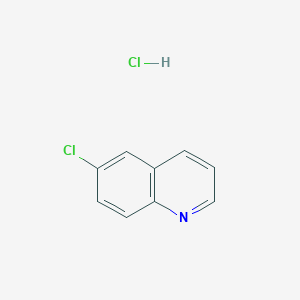
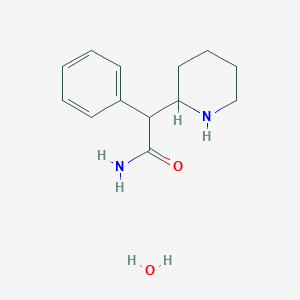
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
